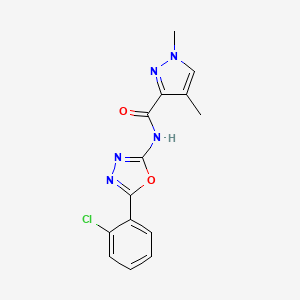

N-(5-(2-Chlorphenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazol-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H12ClN5O2 and its molecular weight is 317.73. The purity is usually 95%.

BenchChem offers high-quality N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Insektizide Aktivität

Chitin-Synthese-Inhibitoren (CSIs) spielen eine entscheidende Rolle in der Schädlingsbekämpfung. Inspiriert von Benzoylphenylharnstoff, einer bekannten Klasse von CSIs, entwarfen Forscher neuartige Derivate, indem sie die Harnstoffbindung in ein Semicarbazid umwandelten und Furoylgruppen einführten. Unter diesen Derivaten zeigte unsere Verbindung von Interesse eine ausgezeichnete insektizide Aktivität, insbesondere gegen den Kohlschaben (Plutella xylostella). Die Modifikation der Harnstoffbindung ist eine vielversprechende Strategie zur Entdeckung neuer Pestizid-Kandidaten .

Antitumor-Eigenschaften

Überraschenderweise zeigt diese Verbindung auch Antitumor-Aktivität. Sie zeigt signifikante Wirkungen gegen menschliche Promyelozyten-Leukämiezelllinien (HL-60). Zusätzlich zeigen einige Varianten Aktivität gegen humanes Hepatozelluläres Karzinom (Bel-7402), humanes Magenkarzinom (BGC-823) und humanes Nasopharynxkarzinom (KB) Zelllinien. Die strukturellen Merkmale, die für diese duale Funktionalität verantwortlich sind, bedürfen weiterer Untersuchungen .

Fungizides Potenzial

Während die insektizide Aktivität ausgeprägt ist, sind die fungiziden Eigenschaften der Verbindung relativ geringer. Das Verständnis der Mechanismen hinter diesem dualen Verhalten könnte zu neuen Erkenntnissen für die Kontrolle sowohl von Insekten als auch von Pilzen führen .

Chitin-basierte Materialien

Chitin, ein Hauptbestandteil von Insektenkutikula, hat Anwendungen über die Schädlingsbekämpfung hinaus. Forscher untersuchen seinen Einsatz in der Materialwissenschaft, insbesondere bei der Entwicklung von Chitin-basierten Materialien. Diese Materialien finden Anwendungen in der Medizin, Umweltwissenschaften und chemischen Technologie. Die Untersuchung der Interaktion unserer Verbindung mit Chitin könnte zur innovativen Materialgestaltung beitragen .

Pharmazeutische Nanopartikel

Die einzigartige Struktur der Verbindung könnte sich für pharmazeutische Anwendungen eignen. Forscher haben erfolgreich kristalline Modifikationen verwandter Verbindungen synthetisiert. Die Untersuchung, ob unsere Verbindung als Baustein für pharmazeutische Nanopartikel dienen kann, könnte ein fruchtbares Forschungsgebiet sein .

Optische chemische Sensoren

Angesichts der Bedeutung des Benzimidazol-Gerüsts in therapeutischen Anwendungen ist die Erforschung seines Potenzials als optischer chemischer Sensor faszinierend. Solche Sensoren haben vielfältige Anwendungen in der Medizin, Umweltüberwachung und chemischen Technologie. Die Untersuchung, ob unsere Verbindung in Sensorplattformen integriert werden kann, könnte wertvolle Erkenntnisse liefern .

Biologische Aktivität

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and an oxadiazole moiety, which are known for their significant biological activities. Its molecular formula is C₁₄H₁₁ClN₄O₃, with a molecular weight of approximately 350.78 g/mol.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₄O₃ |

| Molecular Weight | 350.78 g/mol |

| IUPAC Name | N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide |

| Purity | ≥95% |

The biological activity of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is primarily attributed to its ability to interact with various biological targets:

- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammatory markers such as TNF-α and IL-6 in vitro. Studies indicate that it can inhibit these markers significantly more than standard anti-inflammatory drugs at comparable concentrations .

- Antimicrobial Properties : Research has demonstrated that derivatives of the pyrazole scaffold exhibit antimicrobial activity against a range of bacteria and fungi. The presence of the oxadiazole group enhances this activity by improving the compound's binding affinity to microbial targets .

- Anticancer Potential : The oxadiazole moiety is known for its anticancer properties. Compounds containing this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models .

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds and their derivatives:

- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. Compounds exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM compared to dexamethasone .

- Antimicrobial Activity : A study on pyrazole derivatives showed that certain compounds had significant inhibitory effects against E. coli and S. aureus, suggesting that modifications in the structure could lead to enhanced antimicrobial efficacy .

- Cytotoxicity Against Cancer Cells : Research highlighted that compounds with oxadiazole structures demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

Eigenschaften

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c1-8-7-20(2)19-11(8)12(21)16-14-18-17-13(22-14)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPIOOYNJKCJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.